Cas no 1021024-16-7 (2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine)

2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine is a versatile pyridine derivative featuring a cyclopropylmethoxy substituent and a primary amine functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for drug discovery, particularly in the development of small-molecule inhibitors or modulators. The cyclopropyl moiety enhances metabolic stability, while the amine group allows for further derivatization, enabling the synthesis of targeted bioactive molecules. Its structural features make it suitable for applications in kinase inhibition or GPCR-targeted therapies. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research use.
2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine structure
1021024-16-7 structure
Product Name:2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine
CAS No:1021024-16-7
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD11136582
CID:4568095
Update Time:2025-05-20

2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • [2-(cyclopropylmethoxy)pyridin-4-yl]methanamine
    • (2-(Cyclopropylmethoxy)pyridin-4-yl)methanamine
    • 2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine
    • MDL: MFCD11136582
    • Inchi: 1S/C10H14N2O/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,6-7,11H2
    • InChI Key: NQWPAYLBIFAQFZ-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C=CN=1)CN)CC1CC1

Computed Properties

  • Exact Mass: 178.110613g/mol
  • Monoisotopic Mass: 178.110613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 178.23g/mol
  • XLogP3: 0.8
  • Topological Polar Surface Area: 48.1

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 305.4±27.0 °C at 760 mmHg
  • Flash Point: 138.5±23.7 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine Security Information

2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine Pricemore >>

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Additional information on 2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine

Recent Advances in the Study of 2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine (CAS: 1021024-16-7) in Chemical Biology and Pharmaceutical Research

2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine (CAS: 1021024-16-7) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and applications in drug discovery, particularly in the development of novel small-molecule inhibitors and modulators for various biological targets.

One of the key areas of research involves the optimization of synthetic routes for 2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, scalable synthesis method that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation.

In terms of biological activity, recent investigations have explored the compound's interactions with G protein-coupled receptors (GPCRs) and ion channels. A 2024 study in ACS Chemical Biology revealed that 2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine exhibits selective binding affinity for certain GPCR subtypes, suggesting its potential as a lead compound for developing targeted therapies for neurological disorders. The study utilized molecular docking and dynamic simulations to elucidate the binding mechanisms, providing a foundation for structure-activity relationship (SAR) studies.

Another significant development is the application of 2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine in cancer research. A preprint article from BioRxiv (2024) reported that the compound inhibits the activity of a specific kinase involved in tumor proliferation. In vitro and in vivo experiments demonstrated dose-dependent inhibition of cancer cell growth, with minimal cytotoxicity to normal cells. These findings position the compound as a potential candidate for oncology drug development.

Furthermore, the compound's role in antimicrobial research has been explored. A recent publication in Antimicrobial Agents and Chemotherapy (2024) identified 2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine as a scaffold for designing novel antibiotics. The study showed that derivatives of the compound exhibit potent activity against multidrug-resistant bacterial strains, with mechanisms distinct from existing antibiotics, thereby reducing the likelihood of cross-resistance.

In conclusion, the latest research on 2-(Cyclopropylmethoxy)pyridin-4-ylmethanamine (CAS: 1021024-16-7) underscores its versatility and potential across multiple therapeutic areas. Advances in synthesis, mechanistic understanding, and application studies highlight its value as a key building block in drug discovery. Future research directions may include further optimization of its pharmacokinetic properties and exploration of its efficacy in clinical settings.

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